Z-D-Phe-OH Z-D-Phe-OH
Brand Name: Vulcanchem
CAS No.: 2448-45-5
VCID: VC21543267
InChI: InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol

Z-D-Phe-OH

CAS No.: 2448-45-5

Cat. No.: VC21543267

Molecular Formula: C17H17NO4

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

Z-D-Phe-OH - 2448-45-5

CAS No. 2448-45-5
Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
IUPAC Name 3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)
Standard InChI Key RRONHWAVOYADJL-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Chemical Identity and Structural Characteristics

N-Benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH) is a protected form of D-phenylalanine where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection enhances stability during peptide synthesis and other chemical reactions.

Basic Information

PropertyValue
CAS Number2448-45-5
Molecular FormulaC₁₇H₁₇NO₄
Molecular Weight299.33 g/mol
IUPAC Name(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid
Common SynonymsN-Cbz-D-phenylalanine, Z-D-phenylalanine, N-Carbobenzoxy-D-phenylalanine, ((Benzyloxy)carbonyl)-D-phenylalanine
MDL NumberMFCD00063151
Physical StateWhite solid/crystalline powder

Physical Properties

PropertyValue
Melting Point85-89°C
Specific Rotation−5.3° (c=4, AcOH)
SolubilitySoluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone; slightly soluble in water
pKa3.86±0.10 (predicted)

This compound contains a D-configuration at the phenylalanine residue, which confers resistance to proteolytic degradation compared to its L-isomer, making it valuable for specific biochemical applications .

Synthesis Methods

Standard Synthetic Routes

The synthesis of Z-D-Phe-OH typically involves the following key steps:

  • Protection Reaction: D-phenylalanine is protected using a benzyloxycarbonyl (Z) group by reacting with benzyloxycarbonyl chloride in the presence of a base, commonly sodium hydroxide .

  • Purification Process: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity Z-D-Phe-OH .

Advanced Synthetic Approaches

Recent advancements in synthetic methodologies have introduced more efficient approaches:

  • Solid-Phase Synthesis: Z-D-Phe-OH can be incorporated into peptides using solid-phase peptide synthesis (SPPS) methods, enabling higher purity and yield .

  • Ionic Liquid Modifiers: Studies have demonstrated that ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate can serve as effective mobile-phase modifiers for the purification and isolation of Z-D-Phe-OH .

  • Coupling Reagents: Advanced coupling reagents like 2DMT/quinidine/2BF4- have been employed for stereoselective synthesis, allowing for enhanced control over the stereochemistry during peptide coupling reactions .

Applications in Research and Biochemistry

Peptide Synthesis

Z-D-Phe-OH serves as a key building block in the synthesis of peptides, particularly in the development of pharmaceuticals and biologically active compounds . The benzyloxycarbonyl (Z) group serves as an N-terminal protecting agent, enhancing stability during peptide synthesis .

Drug Development

The compound's unique properties make it valuable in designing drugs that target specific receptors, enhancing efficacy and reducing side effects compared to traditional compounds . It is particularly useful in the development of:

  • Enzyme Inhibitors: Z-D-Phe-OH is utilized in the synthesis of peptide-based enzyme inhibitors, especially for proteases and peptidases.

  • Antimicrobial Peptides: The D-configuration contributes to enhanced stability against proteolytic enzymes, making derivatives containing this building block suitable candidates for antimicrobial applications .

Research in Neuroscience

Z-D-Phe-OH is used in studies related to neurotransmitter function, helping researchers understand the role of amino acids in brain chemistry . The D-configuration of phenylalanine can affect binding to receptors differently than the natural L-configuration.

Analytical Chemistry

This compound is employed as a standard in chromatographic techniques, aiding in the analysis of complex mixtures and ensuring accuracy in research results . It serves as a model substrate for studying peptidase activity and enzyme-substrate interactions.

Biological Activity and Mechanisms

Antimicrobial Properties

Research indicates that peptides containing Z-D-Phe-OH can exhibit antimicrobial activity against various bacteria. The biological activity is primarily attributed to their ability to disrupt microbial membranes . The D-configuration provides resistance to proteolytic degradation, enhancing the biological half-life of these peptides.

Structure-Activity Relationship

Modifications in peptide sequences containing Z-D-Phe-OH can significantly influence biological efficacy. Substitutions at specific positions can enhance antimicrobial potency or alter selectivity toward different microbial strains .

Antiviral Activity

The tripeptide carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine (ZfFG) has demonstrated antiviral and membrane fusion inhibitory properties. Research has shown that this peptide destabilizes highly curved phospholipid assemblies, which appears to be related to its anti-fusion and anti-viral activity .

Comparative Analysis with Similar Compounds

Structural Analogues

CompoundConfigurationKey DifferencesApplications
Z-L-PhenylalanineLL-configuration at phenylalanine; higher susceptibility to proteolytic enzymesGeneral peptide synthesis
Z-D-Phe-Val-OHD/L hybridContains D-Phe and L-Val residues; higher complexityEnzyme-substrate studies
Z-D-Phe(4-NO2)-OHD with modificationContains nitro group at para position of phenyl ringSpecialized biochemical research
Boc-D-PhenylalanineDContains tert-butoxycarbonyl (Boc) protecting group instead of ZAlternative protection strategy in peptide synthesis

Terminal Group Variants

Recent Research Developments

Drug Delivery Systems

Recent studies have explored the incorporation of Z-D-Phe-OH and its derivatives into drug delivery systems. Peptide-based hydrogels containing this compound can effectively encapsulate and release therapeutic agents in a controlled manner, enhancing bioavailability and targeting specific tissues .

Cancer Therapy Applications

In cancer research, peptides containing Z-D-Phe-OH have been explored for their potential to serve as targeting moieties in conjugates designed for selective delivery of cytotoxic drugs to tumor cells. These peptides can enhance the accumulation of therapeutic agents in tumor tissues while minimizing systemic toxicity .

Chromatographic Behavior Studies

Research has investigated the effect of ionic liquids as mobile-phase modifiers on the retention behavior of Z-D-Phe-OH on reversed-phase silica-based columns. These studies have shown that ionic liquids can significantly affect the retention and separation characteristics of Z-D-Phe-OH, offering new possibilities for improved analytical methods .

Storage ParameterRecommendation
TemperatureRoom temperature (preferably in a cool, dark place, <15°C)
ContainerTightly closed in a dry and well-ventilated place
Special PrecautionsStore away from oxidizing agents
Long-term StorageFor extended periods, freezer storage under -20°C is recommended

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